LBW242

Catalog No.
S548040
CAS No.
867324-12-7
M.F
C27H42N4O2
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LBW242

CAS Number

867324-12-7

Product Name

LBW242

IUPAC Name

(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

Molecular Formula

C27H42N4O2

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C27H42N4O2/c1-20(28-2)26(32)29-25(23-11-7-4-8-12-23)27(33)31-18-15-22-14-17-30(19-24(22)31)16-13-21-9-5-3-6-10-21/h3,5-6,9-10,20,22-25,28H,4,7-8,11-19H2,1-2H3,(H,29,32)/t20-,22+,24+,25-/m0/s1

InChI Key

HCSMRSHIIKPNAK-LSAVBLLPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LBW242; LBW 242; LBW-242.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCC3C2CN(CC3)CCC4=CC=CC=C4)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CC[C@@H]3[C@H]2CN(CC3)CCC4=CC=CC=C4)NC

The exact mass of the compound Unii-NG5DD6UA5D is 454.33078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LBW242 is a conformationally constrained, monovalent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (Smac). By cyclizing the proline-isoleucine positions of the native AVPI binding motif, LBW242 achieves potent antagonism of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the BIR3 domains of cIAP1, cIAP2, and XIAP [1]. For procurement and assay design, LBW242 offers a critical advantage over native Smac peptides due to its low molecular weight (454.65 g/mol), established oral bioavailability, and ability to penetrate the blood-brain barrier, making it a highly processable and reliable precursor for in vivo oncology and neurobiology models [2].

Substituting LBW242 with generic Smac AVPI peptides or unconstrained monovalent mimetics severely compromises assay reproducibility and in vivo applicability. Native Smac peptides suffer from rapid proteolytic degradation, poor cellular permeability, and a lack of oral bioavailability, restricting their use to cell-free assays or requiring complex delivery vehicles like liposomes [1]. Furthermore, while bivalent Smac mimetics (e.g., Birinapant) offer higher absolute binding affinities, their large molecular weights often impede blood-brain barrier penetration and complicate formulation [2]. LBW242’s specific cyclized structure ensures high metabolic stability and central nervous system (CNS) penetrance, making it non-interchangeable for neuro-oncology and systemic oral dosing studies [3].

Enhanced XIAP-BIR3 Binding Affinity Over Native Smac Peptides

In competitive FRET-based assays measuring occupancy of the XIAP BIR3 binding pocket, LBW242 demonstrates superior potency compared to the native Smac 7-mer peptide. LBW242 achieves an IC50 of 280 nM, whereas the unconstrained Smac 7-mer peptide yields an IC50 of 422 nM[1]. This quantitative improvement in binding, driven by the cyclization at the proline-isoleucine position, ensures more reliable displacement of caspases in biochemical and cellular assays [2].

Evidence DimensionXIAP BIR3 Binding Affinity (IC50)
Target Compound DataLBW242: 280 nM
Comparator Or BaselineSmac 7-mer peptide: 422 nM
Quantified Difference1.5-fold improvement in binding potency
ConditionsFRET-based competition assay using biotinylated Smac

Procurement of LBW242 ensures higher assay sensitivity and lower required concentrations in target-engagement studies compared to synthesizing standard AVPI peptides.

Differential Affinity for cIAP1 over XIAP for Targeted Degradation

LBW242 exhibits a pronounced selectivity profile favoring cellular IAP 1 (cIAP1) over X-linked IAP (XIAP). Competitive ELISA assays reveal that LBW242 binds to cIAP1 with an IC50 of 5 nM, compared to an IC50 of 200 nM for XIAP [1]. This 40-fold differential is critical for researchers focusing on the extrinsic apoptosis pathway, as the rapid, sub-nanomolar engagement of cIAP1 drives its auto-ubiquitination and proteasomal degradation, a mechanism not efficiently triggered by non-selective or XIAP-biased inhibitors[2].

Evidence DimensionTarget Selectivity (IC50)
Target Compound DatacIAP1 IC50: 5 nM
Comparator Or BaselineXIAP IC50: 200 nM
Quantified Difference40-fold higher affinity for cIAP1 over XIAP
ConditionsCompetitive ELISA assay using recombinant IAP proteins

Buyers targeting TNF-alpha mediated apoptosis pathways must select LBW242 for its rapid and selective cIAP1 degradation capabilities.

In Vivo Permeability and Blood-Brain Barrier Penetration

Unlike bulky bivalent Smac mimetics or native peptides, LBW242 is characterized by its ability to cross the blood-brain barrier (BBB) at pharmacologically relevant concentrations. In orthotopic glioblastoma xenograft models, systemic administration of LBW242 successfully penetrates the CNS, directly preventing the binding of XIAP to caspase-9 in target tissues [1]. This pharmacokinetic property provides a decisive advantage over native peptides, which require direct intratumoral injection or specialized nanocarriers to achieve similar CNS exposure [2].

Evidence DimensionCNS Tissue Penetrance
Target Compound DataLBW242: Crosses BBB and engages targets in orthotopic brain tumors
Comparator Or BaselineNative Smac peptides: Fail to cross BBB without delivery vehicles
Quantified DifferenceSystemic oral/IV efficacy vs. absolute requirement for local delivery
ConditionsIn vivo orthotopic glioblastoma murine models

For in vivo neurobiology and neuro-oncology procurement, LBW242 eliminates the need for complex formulation or invasive delivery methods required by peptides.

Preclinical Neuroblastoma and Glioblastoma Models

Due to its validated blood-brain barrier penetration and stability, LBW242 is the optimal monovalent Smac mimetic for in vivo studies targeting CNS malignancies, particularly in combination with standard cytotoxic therapies or radiotherapy [1].

cIAP1 Degradation and TNF-alpha Signaling Assays

With its 5 nM IC50 for cIAP1, LBW242 is highly suited for cellular assays designed to study the extrinsic apoptotic pathway, where rapid auto-ubiquitination and degradation of cIAP1 are required to sensitize cells to TNF-alpha [2].

Overcoming Chemoresistance in Multiple Myeloma

LBW242 is utilized in hematological cancer research to abrogate paracrine tumor growth and overcome resistance conferred by the bone marrow microenvironment, offering a stable, orally bioavailable alternative to native peptides in these long-term co-culture models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

454.33077660 Da

Monoisotopic Mass

454.33077660 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NG5DD6UA5D

Dates

Last modified: 02-18-2024
1: Keating J, Tsoli M, Hallahan AR, Ingram WJ, Haber M, Ziegler DS. Targeting the inhibitor of apoptosis proteins as a novel therapeutic strategy in medulloblastoma. Mol Cancer Ther. 2012 Dec;11(12):2654-63. doi: 10.1158/1535-7163.MCT-12-0352. Epub 2012 Sep 25. PubMed PMID: 23012247.
2: Petrucci E, Pasquini L, Bernabei M, Saulle E, Biffoni M, Accarpio F, Sibio S, Di Giorgio A, Di Donato V, Casorelli A, Benedetti-Panici P, Testa U. A small molecule SMAC mimic LBW242 potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells. PLoS One. 2012;7(4):e35073. doi: 10.1371/journal.pone.0035073. Epub 2012 Apr 25. PubMed PMID: 22558117; PubMed Central PMCID: PMC3338831.
3: Eschenburg G, Eggert A, Schramm A, Lode HN, Hundsdoerfer P. Smac mimetic LBW242 sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis. Cancer Res. 2012 May 15;72(10):2645-56. doi: 10.1158/0008-5472.CAN-11-4072. Epub 2012 Apr 9. PubMed PMID: 22491673.
4: Ziegler DS, Keating J, Kesari S, Fast EM, Zawel L, Ramakrishna N, Barnes J, Kieran MW, Veldhuijzen van Zanten SE, Kung AL. A small-molecule IAP inhibitor overcomes resistance to cytotoxic therapies in malignant gliomas in vitro and in vivo. Neuro Oncol. 2011 Aug;13(8):820-9. doi: 10.1093/neuonc/nor066. Epub 2011 Jul 1. PubMed PMID: 21724651; PubMed Central PMCID: PMC3145470.
5: Xu Y, Zhou L, Huang J, Liu F, Yu J, Zhan Q, Zhang L, Zhao X. Role of Smac in determining the chemotherapeutic response of esophageal squamous cell carcinoma. Clin Cancer Res. 2011 Aug 15;17(16):5412-22. doi: 10.1158/1078-0432.CCR-11-0426. Epub 2011 Jun 15. PubMed PMID: 21676925.
6: Hundsdoerfer P, Dietrich I, Schmelz K, Eckert C, Henze G. XIAP expression is post-transcriptionally upregulated in childhood ALL and is associated with glucocorticoid response in T-cell ALL. Pediatr Blood Cancer. 2010 Aug;55(2):260-6. doi: 10.1002/pbc.22541. PubMed PMID: 20582956.
7: Weber A, Kirejczyk Z, Besch R, Potthoff S, Leverkus M, Häcker G. Proapoptotic signalling through Toll-like receptor-3 involves TRIF-dependent activation of caspase-8 and is under the control of inhibitor of apoptosis proteins in melanoma cells. Cell Death Differ. 2010 Jun;17(6):942-51. doi: 10.1038/cdd.2009.190. Epub 2009 Dec 18. PubMed PMID: 20019748.
8: Ziegler DS, Wright RD, Kesari S, Lemieux ME, Tran MA, Jain M, Zawel L, Kung AL. Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins. J Clin Invest. 2008 Sep;118(9):3109-22. doi: 10.1172/JCI34120. PubMed PMID: 18677408; PubMed Central PMCID: PMC2491457.
9: Gaither A, Porter D, Yao Y, Borawski J, Yang G, Donovan J, Sage D, Slisz J, Tran M, Straub C, Ramsey T, Iourgenko V, Huang A, Chen Y, Schlegel R, Labow M, Fawell S, Sellers WR, Zawel L. A Smac mimetic rescue screen reveals roles for inhibitor of apoptosis proteins in tumor necrosis factor-alpha signaling. Cancer Res. 2007 Dec 15;67(24):11493-8. PubMed PMID: 18089776.
10: Weisberg E, Kung AL, Wright RD, Moreno D, Catley L, Ray A, Zawel L, Tran M, Cools J, Gilliland G, Mitsiades C, McMillin DW, Jiang J, Hall-Meyers E, Griffin JD. Potentiation of antileukemic therapies by Smac mimetic, LBW242: effects on mutant FLT3-expressing cells. Mol Cancer Ther. 2007 Jul;6(7):1951-61. PubMed PMID: 17620426.
11: Chauhan D, Neri P, Velankar M, Podar K, Hideshima T, Fulciniti M, Tassone P, Raje N, Mitsiades C, Mitsiades N, Richardson P, Zawel L, Tran M, Munshi N, Anderson KC. Targeting mitochondrial factor Smac/DIABLO as therapy for multiple myeloma (MM). Blood. 2007 Feb 1;109(3):1220-7. Epub 2006 Oct 10. PubMed PMID: 17032924; PubMed Central PMCID: PMC1785138.

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